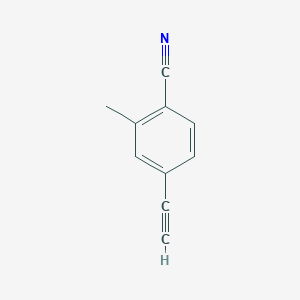
4-Ethynyl-2-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2-methylbenzonitrile: is an organic compound with the molecular formula C10H7N It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the fourth position and a methyl group at the second position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethynyl-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions: 4-Ethynyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of 4-ethynyl-2-methylbenzaldehyde.
Reduction: Formation of 4-ethynyl-2-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Ethynyl-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of 4-ethynyl-2-methylbenzonitrile involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity. Additionally, the presence of the methyl group can affect the compound’s steric and electronic properties, further modulating its behavior in chemical and biological systems .
類似化合物との比較
4-Ethynylbenzonitrile: Lacks the methyl group, resulting in different steric and electronic properties.
2-Methylbenzonitrile:
4-Methylbenzonitrile: Lacks the ethynyl group, leading to different chemical behavior.
Uniqueness: 4-Ethynyl-2-methylbenzonitrile is unique due to the combination of the ethynyl and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in certain reactions and potential for diverse applications in various fields .
特性
分子式 |
C10H7N |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
4-ethynyl-2-methylbenzonitrile |
InChI |
InChI=1S/C10H7N/c1-3-9-4-5-10(7-11)8(2)6-9/h1,4-6H,2H3 |
InChIキー |
ULQCAWOFCVGCEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C#C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


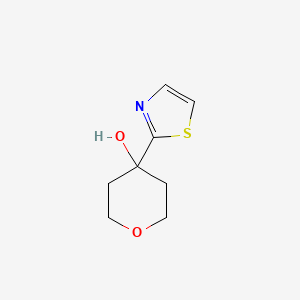
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
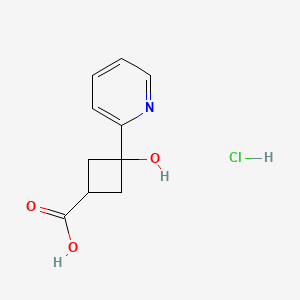
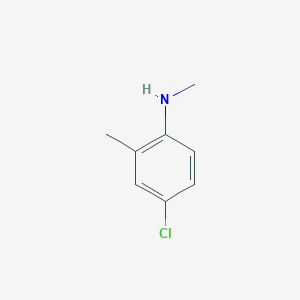
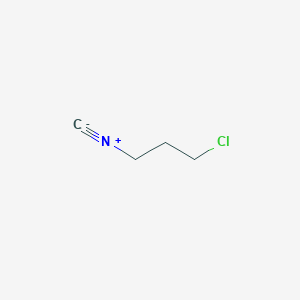
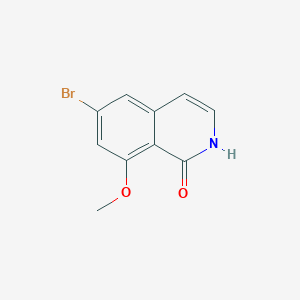
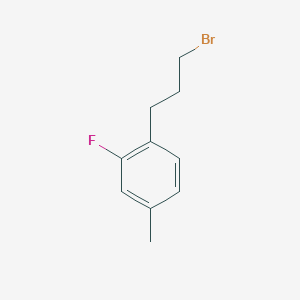
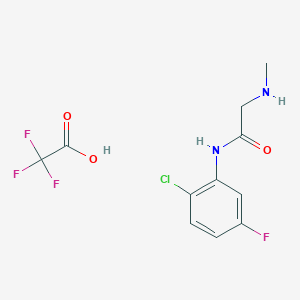
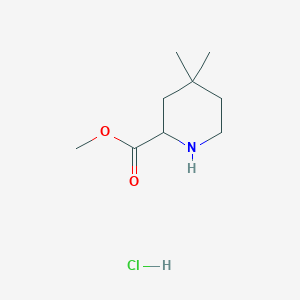
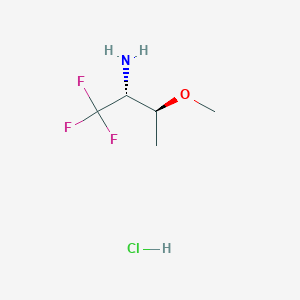
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
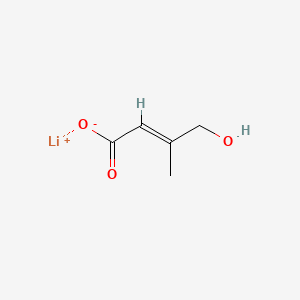
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)

